4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
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Overview
Description
The compound “4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit diverse biological activities . They have been used in the synthesis of various pharmaceutical compounds, including anticancer and antiviral drugs .Scientific Research Applications
Anticancer Activity
The synthesis of imidazo[2,1-b][1,3]thiazoles has led to potential anticancer agents. Researchers have explored derivatives of this compound, such as 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone . In vitro studies demonstrated moderate antitumor activity against kidney cancer cells, with weaker effects observed in prostate cancer, colon cancer, and leukemia cell lines .
Asymmetric Synthesis Catalysts
The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles makes them potential catalysts in asymmetric synthesis. Researchers have used these compounds to promote enantioselective reactions .
Future Directions
The future directions in the research of imidazo[2,1-b][1,3]thiazole derivatives include designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . The heterocyclic compounds containing nitrogen, oxygen, or sulfur form a group of products with interesting chemical and biological properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazole derivatives, have been found to exhibit antimycobacterial properties . They are known to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s known that imidazo[2,1-b][1,3]thiazole derivatives interact with their targets and cause changes that lead to their biological effects . The interaction often involves binding to the target, which can inhibit its function and lead to downstream effects .
Biochemical Pathways
For instance, imidazo[2,1-b][1,3]thiazole derivatives have shown to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can impact its bioavailability . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence the compound’s pharmacokinetic properties.
Result of Action
For instance, imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
properties
IUPAC Name |
4-butoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-2-3-9-22-14-4-6-15(7-5-14)24(20,21)17-11-13-12-19-8-10-23-16(19)18-13/h4-8,10,12,17H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMNDBBBYLMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide |
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